N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide
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Overview
Description
N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compoundsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Dibenzylamino-1-methylcyclohexanol
- Dibenzylamino-1-trifluoromethylcyclohexanol
- Indole-3-acetic acid derivatives
Uniqueness
N’~1~-{1-[(DIBENZYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C34H33N5O4 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C34H33N5O4/c1-25(28-17-19-29(42-2)20-18-28)37-43-23-32(40)35-36-33-30-15-9-10-16-31(30)39(34(33)41)24-38(21-26-11-5-3-6-12-26)22-27-13-7-4-8-14-27/h3-20,41H,21-24H2,1-2H3/b36-35?,37-25+ |
InChI Key |
ZCBPFXPBEPDLNW-BWNKZQRBSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O)/C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(=NOCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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